molecular formula C10H16N2 B12443404 (2-Phenylbutyl)hydrazine CAS No. 1016749-08-8

(2-Phenylbutyl)hydrazine

Cat. No.: B12443404
CAS No.: 1016749-08-8
M. Wt: 164.25 g/mol
InChI Key: YONZTTYRARRFLT-UHFFFAOYSA-N
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Description

(2-Phenylbutyl)hydrazine is an organic compound with the molecular formula C10H16N2. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a butyl chain, which is further connected to a hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylbutyl)hydrazine typically involves the reaction of 2-phenylbutyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H5CH2CH2CH2Br+NH2NH2C6H5CH2CH2CH2NHNH2+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{NHNH}_2 + \text{HBr} C6​H5​CH2​CH2​CH2​Br+NH2​NH2​→C6​H5​CH2​CH2​CH2​NHNH2​+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the toxic and reactive nature of hydrazine.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylbutyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azides or nitroso compounds.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted hydrazines or hydrazones.

Scientific Research Applications

(2-Phenylbutyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Phenylbutyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. The hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways. Its biological activity is often attributed to its ability to generate reactive nitrogen species, which can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the butyl chain.

    Butylhydrazine: Similar structure but lacks the phenyl group.

    Benzylhydrazine: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

(2-Phenylbutyl)hydrazine is unique due to the presence of both a phenyl group and a butyl chain, which confer distinct reactivity and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Biological Activity

(2-Phenylbutyl)hydrazine is an organic compound belonging to the hydrazine class, characterized by its potential biological activities, particularly in pharmacology. This article delves into its biological properties, including antitumor and antifungal activities, as well as its mechanisms of action and synthesis methods.

Chemical Structure and Properties

The chemical formula for this compound is C11H16N2C_{11}H_{16}N_2, featuring a hydrazine functional group attached to a phenylbutyl chain. This structure allows the compound to engage in various chemical reactions, making it a candidate for pharmaceutical applications.

Antitumor Activity

Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cells with IC50 values indicating potent activity. The mechanism of action typically involves the induction of apoptosis and disruption of cellular metabolism in cancerous cells .

Cell Line IC50 Value (µM) Effect
MDA-MB-2316.7Significant antiproliferative activity
HepG24-17Induction of apoptosis
PC-9Not specifiedCytotoxic effects observed

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity, particularly against Candida albicans. The minimum inhibitory concentration (MIC) values for several derivatives indicate varying degrees of effectiveness:

Compound MIC80 (µg/mL) Target Organism
Compound A< 4Fluconazole-resistant C. albicans
Compound B125C. albicans

This suggests that some derivatives may be more effective than traditional antifungal agents like fluconazole .

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic Interactions : The hydrazine group can act as a nucleophile, allowing the compound to form covalent bonds with electrophilic sites on target biomolecules.
  • Enzyme Inhibition : Some studies suggest that hydrazine derivatives may inhibit key enzymes involved in cell metabolism and proliferation, contributing to their anticancer and antifungal effects.
  • Membrane Disruption : Compounds in this class can permeabilize cellular membranes, facilitating the entry of therapeutic agents or inducing cell death .

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Condensation Reactions : The reaction between phenylbutyric acid derivatives and hydrazine under acidic conditions.
  • Reduction Reactions : Utilizing reducing agents to convert corresponding carbonyl compounds into hydrazines.
  • Optimized Reaction Conditions : Adjusting temperature, pH, and solvent systems to enhance yield and purity.

These methods highlight the versatility and importance of optimizing synthetic pathways for pharmaceutical development .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • A study on its use against resistant strains of Candida albicans demonstrated superior efficacy compared to standard treatments.
  • In vitro testing on various cancer cell lines revealed significant cytotoxicity, supporting further investigation into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Phenylbutyl)hydrazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of phenylhydrazine derivatives typically involves diazotization of aniline followed by reduction with agents like sodium sulfite. For this compound, the butyl chain may require alkylation of phenyl precursors. Key parameters include:

  • Temperature control : Maintaining 0–5°C during diazotization to prevent side reactions .
  • pH optimization : A pH of 6.2–6.7 during reduction improves intermediate stability .
  • Purification : Acid precipitation (e.g., HCl) followed by neutralization yields the free base.
    • Data Table :
StepConditionsYield Range
Diazotization0–5°C, 30% HCl70–85%
Reduction80–85°C, Na₂S₂O₃60–75%
NeutralizationNaOH, RT80–90%

Q. How can this compound be used to identify carbonyl compounds in analytical chemistry?

  • Methodological Answer : Hydrazines form hydrazones with aldehydes/ketones, which are characterized by melting points and spectroscopic data. For example:

  • Reaction protocol : Reflux this compound with the carbonyl compound in ethanol for 1–3 hours .
  • Characterization : IR spectroscopy (C=N stretch at 1600–1650 cm⁻¹) and melting point comparison to reference libraries .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity and air sensitivity .
  • Decomposition : Neutralize spills with dilute HCl (1 M) to form stable salts .

Advanced Research Questions

Q. What computational models predict the catalytic activity of this compound in ring-opening metathesis?

  • Methodological Answer : Density Functional Theory (DFT) studies evaluate energy barriers for cycloreversion steps. For example:

  • Key finding : Substituents on the hydrazine backbone (e.g., phenylbutyl groups) lower activation barriers by stabilizing transition states via steric/electronic effects .
  • Validation : Experimental rate constants correlate with computed ΔG‡ values (R² > 0.95) .

Q. How do structural modifications of this compound impact its electron-transfer kinetics in organic mixed-valence systems?

  • Methodological Answer :

  • EPR/UV-Vis analysis : Compare intervalence charge-transfer bands to determine electron-transfer rates.
  • Vibronic coupling : Hydrazine derivatives exhibit stronger coupling (S = 13.6–17.5) than hydrazyls, affecting Hush analysis accuracy .
    • Data Table :
SystemVibronic Coupling (S)Electron-Transfer Rate (s⁻¹)
Bis(hydrazine)13.6–17.510⁶–10⁷
Bis(hydrazyl)6.5–7.610⁸–10⁹

Q. How can discrepancies in thermophysical data for this compound be resolved?

  • Methodological Answer :

  • Experimental replication : Conduct studies under controlled natural convection to minimize external perturbations .
  • Standardization : Use high-purity samples (>99%) and validate via GC-MS/HPLC .
  • Case study : Vapor pressure curves for hydrazine derivatives vary by ±5% due to trace impurities; recrystallization improves reproducibility .

Q. Contradictions and Methodological Challenges

Q. Why do catalytic decomposition studies of hydrazine derivatives report conflicting hydrogen yields?

  • Methodological Answer :

  • Catalyst phase : Homogeneous catalysts (e.g., Ru complexes) favor N₂H₄ → N₂ + 2H₂, while heterogeneous systems (e.g., Ni) may produce NH₃ .
  • Hydrous vs. anhydrous : Hydrous hydrazine (HH) reduces decomposition temperatures but introduces water as a side reactant, altering selectivity .

Q. How do solvent systems affect the stability of this compound-derived hydrazones?

  • Methodological Answer :

  • Polar aprotic solvents (DMF, DMSO) : Enhance hydrazone stability via hydrogen bonding but may induce hydrolysis at elevated temperatures .
  • Nonpolar solvents (hexane, toluene) : Reduce degradation but limit solubility; 2-propanol/water mixtures (1:5:5 v/v) offer a balance .

Properties

CAS No.

1016749-08-8

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-phenylbutylhydrazine

InChI

InChI=1S/C10H16N2/c1-2-9(8-12-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8,11H2,1H3

InChI Key

YONZTTYRARRFLT-UHFFFAOYSA-N

Canonical SMILES

CCC(CNN)C1=CC=CC=C1

Origin of Product

United States

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